molecular formula C10H10O5 B12856478 2,3-Dihydroxy-4-methoxycinnamic acid

2,3-Dihydroxy-4-methoxycinnamic acid

Cat. No.: B12856478
M. Wt: 210.18 g/mol
InChI Key: KIMOBZSCLGZNAU-HWKANZROSA-N
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Description

2,3-Dihydroxy-4-methoxycinnamic acid is a phenolic compound derived from cinnamic acid. It is known for its antioxidant properties and is found in various plants. This compound has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol . It is structurally characterized by the presence of hydroxyl and methoxy groups attached to the cinnamic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxy-4-methoxycinnamic acid can be synthesized through several methods. One common approach involves the hydroxylation and methoxylation of cinnamic acid derivatives. The reaction typically requires the use of catalysts and specific reaction conditions to achieve the desired product. For example, the hydroxylation can be carried out using hydrogen peroxide in the presence of a catalyst like iron(III) chloride, while methoxylation can be achieved using methanol and a strong acid like sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from plant sources. The compound can be isolated from plants such as wheat bran, where it exists as a natural phenolic derivative. The extraction process typically involves solvent extraction followed by chromatographic purification to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4-methoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

2,3-Dihydroxy-4-methoxycinnamic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dihydroxy-4-methoxycinnamic acid exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the presence of hydroxyl and methoxy groups, which stabilize the resulting phenoxy radicals . Additionally, the compound can interact with various molecular targets and pathways involved in inflammation and cellular signaling .

Comparison with Similar Compounds

2,3-Dihydroxy-4-methoxycinnamic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

(E)-3-(2,3-dihydroxy-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-8(11)12)9(13)10(7)14/h2-5,13-14H,1H3,(H,11,12)/b5-3+

InChI Key

KIMOBZSCLGZNAU-HWKANZROSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)O)O)O

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)O)O)O

Origin of Product

United States

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